2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes methoxy, methyl, prop-2-en-1-yl, and propan-2-yl groups attached to a benzene ring with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Ring Substituents:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted benzene with sulfonyl chloride in the presence of a base such as pyridine.
Allylation: The final step involves the allylation of the sulfonamide nitrogen atoms using allyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The allyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methyl-N,N-bis(prop-2-en-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives such as:
Uniqueness
- The presence of both methoxy and allyl groups in this compound makes it unique compared to other sulfonamide derivatives. These groups contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-methoxy-4-methyl-5-propan-2-yl-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-7-9-18(10-8-2)22(19,20)17-12-15(13(3)4)14(5)11-16(17)21-6/h7-8,11-13H,1-2,9-10H2,3-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEBHTMQMYQYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N(CC=C)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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